N,N-DIMETHYLGLYCINE:HCL (D6)
CAS No.:
Cat. No.: VC3686783
Molecular Formula:
Molecular Weight: 145.62
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 145.62 |
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Introduction
Chemical Identity and Nomenclature
Chemical Identification
N,N-DIMETHYLGLYCINE:HCL (D6) is a deuterated derivative of glycine, specifically a hydrochloride salt of N,N-dimethylglycine where six hydrogen atoms in the methyl groups have been replaced with deuterium atoms. The compound is recognized by multiple naming conventions in chemical databases and research literature .
Nomenclature and Alternative Names
The compound is identified by several scientific and commercial designations:
Identification Numbers
The compound's unique identifiers include:
Physical and Chemical Properties
Structural Composition
N,N-DIMETHYLGLYCINE:HCL (D6) consists of a glycine skeleton with two methyl groups attached to the nitrogen atom, where all six hydrogen atoms in the methyl groups have been replaced with deuterium atoms. The molecule exists as a hydrochloride salt .
Physical Properties
The compound presents distinct physical characteristics that are important for both identification and handling purposes. The comprehensive physical profile is presented in Table 1.
Table 1: Physical Properties of N,N-DIMETHYLGLYCINE:HCL (D6)
Solubility Profile
The compound demonstrates limited solubility in common laboratory solvents:
Comparison with Non-Deuterated Analog
Structural Differences
N,N-DIMETHYLGLYCINE:HCL (D6) differs from its non-deuterated counterpart primarily in isotopic composition. While the chemical behavior is largely similar, the mass difference allows for distinct identification in analytical applications .
Comparative Properties
Table 2 provides a comparison between N,N-DIMETHYLGLYCINE:HCL (D6) and its non-deuterated analog.
Table 2: Comparison Between Deuterated and Non-Deuterated Forms
Property | N,N-DIMETHYLGLYCINE:HCL (D6) | N,N-DIMETHYLGLYCINE:HCL |
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Molecular Formula | C₄H₄D₆ClNO₂ | C₄H₁₀ClNO₂ |
Molecular Weight | 145.62 g/mol | 139.58 g/mol |
CAS Number | 347840-03-3 | 2491-06-7 |
Melting Point | 185-188°C | 189-194°C |
This comparison highlights the primary differences in molecular weight while maintaining similar chemical behavior .
Synthesis and Production
Non-Deuterated Synthesis Method
The non-deuterated N,N-dimethylglycine hydrochloride is typically synthesized through the reaction of dimethylamine with chloroacetic acid, followed by treatment with hydrogen chloride:
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Reaction of dimethylamine with chloroacetic acid in water at 25-55°C for approximately 11 hours
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Treatment with hydrogen chloride in water at approximately 40°C
Deuterated Synthesis Considerations
For the deuterated version, similar synthetic routes would likely be employed, substituting deuterated dimethylamine (with deuterium in the methyl groups) as the starting material. The specific synthesis parameters may require adjustment to account for isotope effects .
Applications and Biological Significance
Research Applications
As a deuterated analog, N,N-DIMETHYLGLYCINE:HCL (D6) serves essential functions in various research areas:
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Internal standard for quantitative analysis
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Metabolic tracing studies
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Mass spectrometry applications
Biological Context of Parent Compound
The non-deuterated N,N-dimethylglycine has been investigated for several biological applications, which may inform potential uses of the deuterated analog:
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Athletic performance enhancement
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Immunostimulation
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Treatment of certain conditions including autism, epilepsy, and mitochondrial diseases
Recent Research Findings
Recent studies with N,N-dimethylglycine sodium salt (a related compound) have revealed significant biological activities:
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Promotion of proliferation in human epidermal keratinocytes
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Enhancement of wound closure rates in scratch wound-closure assays
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Upregulation of specific growth factor synthesis and release
These findings, while specific to the sodium salt form and non-deuterated version, provide context for potential research applications of the deuterated hydrochloride salt .
Analytical Considerations
Identification Methods
N,N-DIMETHYLGLYCINE:HCL (D6) can be identified and characterized using standard analytical techniques:
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Mass spectrometry (particularly useful due to distinct mass difference from non-deuterated form)
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Nuclear Magnetic Resonance spectroscopy (NMR)
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Infrared spectroscopy (IR)
Quality Control Parameters
Commercial sources typically verify the following quality parameters:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume